6-Keto-fulvestrant
Description
Contextualization within Steroidal Estrogen Receptor Modulators (SERMs) and Degraders (SERDs)
Selective Estrogen Receptor Modulators (SERMs) and Selective Estrogen Receptor Degraders (SERDs) represent two critical classes of drugs that target the estrogen receptor. frontiersin.orgwebmd.com SERMs, such as tamoxifen, exhibit tissue-selective agonist or antagonist activity. nih.govajmc.com In contrast, SERDs like fulvestrant (B1683766) act as pure antagonists, binding to the estrogen receptor and promoting its degradation, thereby completely abrogating estrogen signaling. nih.govdovepress.comnih.gov
Fulvestrant is a steroidal anti-estrogen agent that competitively binds to the estrogen receptor with an affinity comparable to estradiol (B170435), leading to the inhibition of receptor dimerization, disruption of nuclear localization, and ultimately, accelerated degradation of the ER protein. nih.govdovepress.comeuropa.eustemcell.com This distinct mechanism of action as an ER downregulator makes it an effective therapy for certain types of breast cancer. frontiersin.orgwebmd.comeuropa.eu 6-Keto-fulvestrant is understood within this context as a related chemical substance, specifically a metabolite and impurity formed from fulvestrant. pharmaffiliates.comsynthinkchemicals.comclearsynth.combioorganics.biz The metabolism of fulvestrant involves several biotransformation pathways, including oxidation, which leads to the formation of ketone derivatives like this compound. nih.gov
Nomenclature and Structural Relationship to Fulvestrant
The chemical name for this compound is (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one. nih.govallmpus.com It is also recognized as Fulvestrant EP Impurity F. pharmaffiliates.comsynthinkchemicals.comclearsynth.combioorganics.bizallmpus.comsynzeal.com
Structurally, this compound is closely related to fulvestrant. Both share the same steroidal backbone and the characteristic long alkyl-sulfinyl side chain at the 7α position. nih.gov The key distinction is the presence of a ketone group at the 6th position of the steroid nucleus in this compound, whereas fulvestrant has a hydrogen atom at this position. nih.gov This modification results from the metabolic oxidation of the fulvestrant molecule. nih.gov
Table 1: Chemical and Structural Properties
| Property | This compound | Fulvestrant |
|---|---|---|
| Molecular Formula | C32H45F5O4S nih.govallmpus.comlgcstandards.com | C32H47F5O3S allmpus.com |
| Molecular Weight | 620.75 g/mol allmpus.comlgcstandards.com | 606.77 g/mol allmpus.com |
| Key Structural Feature Difference | Ketone group at C-6 nih.gov | Hydrogen at C-6 |
| Synonyms | Fulvestrant EP Impurity F pharmaffiliates.comsynthinkchemicals.comclearsynth.combioorganics.bizallmpus.comsynzeal.com | Faslodex researchgate.net |
Significance as a Metabolite and/or Related Chemical Entity in Drug Discovery
The primary significance of this compound lies in its identity as a metabolite of fulvestrant. nih.gov The metabolism of fulvestrant is complex, involving pathways similar to endogenous steroids, such as oxidation, aromatic hydroxylation, and conjugation. nih.gov The formation of ketone and sulphone derivatives are notable metabolic routes. nih.gov
In the context of drug discovery and development, understanding the metabolite profile of a drug like fulvestrant is crucial. The synthesis of fulvestrant can lead to the formation of various impurities that must be controlled. europa.eu Some synthesis routes even utilize 6-keto-estradiol as a starting material, highlighting the chemical relationship between these structures. researchgate.netgoogle.com
Studies on the pharmacological activity of fulvestrant metabolites have shown that they are generally less active or possess similar activity to the parent compound. Specifically, the 17-keto metabolite of fulvestrant demonstrated antiestrogenic activity, although it was 4.5-fold less potent than fulvestrant itself. nih.gov While specific, detailed research on the independent pharmacological activity of this compound is not extensively reported in the provided results, its role as a known impurity and metabolite necessitates its synthesis and characterization for analytical and quality control purposes in the production of fulvestrant. synthinkchemicals.comclearsynth.comsynzeal.com
Structure
3D Structure
Properties
Molecular Formula |
C₃₂H₄₅F₅O₄S |
|---|---|
Molecular Weight |
620.75 |
Synonyms |
(7α,17β)-7-[9-[4,4,5,5,5-Pentafluoropentyl)sulfinyl]nonyl]-3,17β-dihydroxyestra-1,3,5(10)-trien-6-one; Fulvestrant Impurity F; |
Origin of Product |
United States |
Synthetic Approaches and Chemical Derivatization
Pathways Leading to 6-Keto-fulvestrant Formation
The emergence of this compound can be traced through two primary routes: as a metabolic byproduct of the drug fulvestrant (B1683766) and as a target or intermediate in chemical synthesis.
Metabolic Biotransformation Pathways of Fulvestrant
Fulvestrant undergoes extensive metabolism in the body, primarily in the liver. oncologynewscentral.com The biotransformation processes are analogous to those of endogenous steroids and involve a combination of several pathways. drugbank.cominvivochem.comlgmpharma.comnih.gov These metabolic routes include oxidation, aromatic hydroxylation, and conjugation with glucuronic acid or sulphate at the 2, 3, and 17 positions of the steroid nucleus, as well as oxidation of the side chain sulphoxide. drugbank.cominvivochem.comlgmpharma.comnih.gov
Oxidation is a key metabolic pathway for fulvestrant. invivochem.comlgmpharma.comcancercareontario.ca In vitro studies using human liver preparations have indicated that the cytochrome P-450 3A4 (CYP3A4) is the primary P-450 isoenzyme involved in the oxidation of fulvestrant. oncologynewscentral.comdrugbank.cominvivochem.comlgmpharma.comaacrjournals.org This oxidative metabolism can occur at various positions on the steroid core, leading to the formation of several metabolites, including ketone derivatives. nih.gov One such metabolite is this compound, which is formed via oxidation at the C-6 position of the steroid nucleus. allmpus.comsynthinkchemicals.com The identified metabolites of fulvestrant are generally either less active or exhibit activity similar to the parent compound. drugbank.cominvivochem.comlgmpharma.com For instance, the 17-keto metabolite of fulvestrant has been shown to have antiestrogenic activity that is 4.5-fold lower than fulvestrant itself. aacrjournals.orgnih.gov
Chemical Synthesis Strategies for this compound and Related Ketone Analogues
The synthesis of fulvestrant and its analogues, including ketone derivatives, has been a subject of significant research, aiming for more efficient and cost-effective production methods.
A notable strategy in the synthesis of fulvestrant involves the use of 6-ketoestradiol (B191673) as a starting material. researchgate.netgoogle.comgoogle.com This approach has been outlined in various studies and patents as a viable route for producing fulvestrant. One patented method describes a six-step reaction sequence beginning with 6-ketoestradiol that achieves a total yield of approximately 40%. google.com This process is noted for its mild reaction conditions and suitability for large-scale production. google.comgoogle.com
A critical step in these syntheses is the introduction of the characteristic 7α-side chain. This is often accomplished through the alkylation of a protected form of 6-ketoestradiol. researchgate.net For example, the alkylation of tetrahydropyranyloxy-protected 6-keto-estradiol is a key transformation for attaching the side chain at the C-7α position. researchgate.net Another synthetic approach involves a catalyst-controlled, diastereoselective 1,6-addition of a zirconocene (B1252598) derived from 9-bromonon-1-ene to a steroidal dienone, which streamlines the synthesis process. nih.govrsc.orgrsc.org
Characterization of Synthetic Intermediates and Final Products
The characterization of intermediates and the final product is crucial for confirming the identity, purity, and structure of the synthesized compounds. For this compound, which is also identified as Fulvestrant EP Impurity F, various analytical techniques are employed. allmpus.comsynthinkchemicals.com The structure of fulvestrant and its derivatives synthesized from precursors like estrone (B1671321) has been verified using methods such as ¹H-NMR and ESI-MS (Electrospray Ionization Mass Spectrometry). researchgate.net In some synthetic routes, the intermediates and raw materials are solids, which simplifies handling, weighing, and storage during industrial-scale production. google.com
Below is a data table summarizing the key characteristics of this compound.
| Property | Value | Source(s) |
| IUPAC Name | (7S,8R,9S,13S,14S,17S)-3,17-dihydroxy-13-methyl-7-[9-(4,4,5,5,5-pentafluoropentylsulfinyl)nonyl]-8,9,11,12,14,15,16,17-octahydro-7H-cyclopenta[a]phenanthren-6-one | allmpus.comnih.gov |
| Molecular Formula | C₃₂H₄₅F₅O₄S | allmpus.comnih.gov |
| Molecular Weight | 620.75 g/mol | allmpus.comnih.gov |
| Synonyms | 6-Keto Fulvestrant, Fulvestrant EP Impurity F | allmpus.comsynthinkchemicals.com |
| Purity (by HPLC) | 94.83% | allmpus.com |
Preclinical Pharmacological and Biological Evaluation of 6 Keto Fulvestrant
Estrogen Receptor Binding and Antagonism Studies
Interactive Data Table: Comparative Antiestrogenic Potency
| Compound | Relative Antiestrogenic Potency | Source Citation |
| Fulvestrant (B1683766) | Baseline | europa.eu, nih.gov, fda.gov |
| 6-Keto-fulvestrant | 4.5- to 5-fold less potent than fulvestrant | europa.eu, nih.gov, fda.gov |
Receptor Downregulation and Degradation Properties (if distinct from binding)
Fulvestrant is distinguished from other antiestrogens by its novel mechanism of action, which includes inducing the degradation and downregulation of the estrogen receptor protein. rsc.orgresearchgate.net This action as a Selective Estrogen Receptor Degrader (SERD) leads to a rapid loss of ER in cancer cells, which is a primary contributor to its efficacy. europa.eudrugbank.com
Mechanistic Insights into 6 Keto Fulvestrant S Action
Molecular Interactions with Estrogen Receptor Subtypes
Fulvestrant (B1683766), the parent compound of 6-Keto-fulvestrant, is a potent antagonist of both estrogen receptor alpha (ERα) and estrogen receptor beta (ERβ). nih.gov It binds competitively to these receptors with a high affinity, comparable to that of the natural ligand, 17β-estradiol. europa.eudovepress.com This high binding affinity allows fulvestrant to effectively block the binding of estrogen, thereby inhibiting the activation of the receptor. dovepress.com The relative binding affinity of fulvestrant for the estrogen receptor is approximately 89% of that of estradiol (B170435). stemcell.com
| Compound | Relative Binding Affinity (RBA) (Estradiol = 1) | IC50 (nM) | Receptor Subtype Specificity |
|---|---|---|---|
| Estradiol | 1 | N/A | Binds to ERα and ERβ |
| Fulvestrant | 0.89 europa.eu | 9.35 europa.eu | Antagonist for ERα and ERβ nih.gov |
| Tamoxifen | 0.025 europa.eu | N/A | Selective Estrogen Receptor Modulator (SERM) |
| This compound | Data not available | Data not available | Presumed ER antagonist |
Influence on Estrogen Receptor Dimerization and Nuclear Localization
A critical step in estrogen receptor signaling is its dimerization and subsequent translocation to the nucleus, where it can bind to DNA and regulate gene transcription. spandidos-publications.com Fulvestrant binding to the estrogen receptor induces a conformational change that impairs receptor dimerization. nih.govresearchgate.net This disruption of dimerization is a key aspect of its antagonistic action. dovepress.com
Furthermore, fulvestrant binding interferes with the nuclear localization of the estrogen receptor. nih.govstemcell.comspandidos-publications.com The fulvestrant-ER complex is largely prevented from entering the nucleus. spandidos-publications.com Any complex that does translocate to the nucleus is transcriptionally inactive because both the AF-1 and AF-2 activation domains are disabled. spandidos-publications.com Research indicates that the nuclear localization sequence (NLS) within the estrogen receptor is crucial for fulvestrant-induced degradation, highlighting the importance of nuclear events in its mechanism of action. mdpi.com While some studies suggest fulvestrant can induce ER homodimerization and heterodimerization, this does not lead to transcriptional activation. researchgate.nettandfonline.com
Given its structural similarity to fulvestrant, this compound is hypothesized to exert a similar, though likely less potent, influence on ER dimerization and nuclear localization. Direct experimental evidence to confirm the extent of this influence is currently lacking.
Effects on Estrogen Receptor Protein Turnover and Degradation Pathways
A defining characteristic of fulvestrant as a SERD is its ability to promote the degradation of the estrogen receptor. mdpi.com The binding of fulvestrant to the ER creates an unstable protein complex. nih.govmdpi.com This instability leads to the rapid, proteasome-dependent degradation of the receptor protein. researchgate.netnih.gov This action effectively reduces the cellular levels of ER, thereby diminishing the cell's capacity to respond to estrogen signaling. caltagmedsystems.co.uk
The degradation process is intricate, involving the immobilization of the ERα in the nuclear matrix. nih.govnih.gov This immobilization is thought to be mediated by an interaction between the fulvestrant-bound ERα and cytokeratins 8 and 18, which brings the receptor into proximity with the proteasomal machinery for degradation. nih.govtandfonline.com The rate of degradation of the fulvestrant-ER complex is significantly faster than that of the estradiol- or tamoxifen-bound receptor. nih.govnih.gov This accelerated turnover is a key differentiator in the mechanism of fulvestrant compared to selective estrogen receptor modulators (SERMs) like tamoxifen.
As a metabolite, this compound may also influence ER protein turnover. However, the efficiency of this process in comparison to fulvestrant has not been quantified in available studies. It is plausible that the structural alteration of the keto group could affect the conformational changes required to trigger efficient receptor degradation.
| Mechanism | Effect of Fulvestrant | Consequence |
|---|---|---|
| ER Dimerization | Inhibits/Impairs nih.govresearchgate.net | Prevents formation of functional receptor dimers |
| Nuclear Localization | Disrupts/Blocks stemcell.comspandidos-publications.com | Reduces nuclear concentration of ER |
| Transcriptional Activity | Inactivates AF1 and AF2 domains spandidos-publications.com | Blocks ER-mediated gene transcription |
| Protein Turnover | Accelerates degradation via proteasome mdpi.comnih.gov | Downregulates total cellular ER levels |
Analytical Methodologies and Characterization
Chromatographic Techniques for Detection and Quantification
Chromatographic techniques are essential for the detection and quantification of 6-Keto-fulvestrant, a significant impurity and metabolite of Fulvestrant (B1683766). pharmaffiliates.comclearsynth.com These methods allow for the separation and analysis of this compound from Fulvestrant and other related substances.
High-Performance Liquid Chromatography (HPLC) Applications
High-Performance Liquid Chromatography (HPLC) is a primary method for the analysis of this compound. allmpus.comsynthinkchemicals.com Various HPLC methods have been developed for the quantification of Fulvestrant and its impurities, including this compound. tsijournals.com
For instance, one method for detecting Fulvestrant impurities utilizes a gradient elution with a mobile phase consisting of a water-acetonitrile-methanol mixture (41:32:27 v/v) and an acetonitrile-methanol-water mixture (49:41:10 v/v). The detection is typically carried out at a wavelength of 225 nm with a flow rate of 2.0 mL/min. Another normal phase HPLC method uses a cyano column with a mobile phase of n-hexane and isopropyl alcohol (70:30 v/v) at a flow rate of 1.5 mL/min and detection at 220 nm. tsijournals.com
Suppliers of this compound often provide characterization data that includes HPLC analysis to confirm the purity of the compound. allmpus.comveeprho.com For example, one supplier reported a purity of 94.83% for this compound as determined by HPLC. allmpus.com
Table 1: HPLC Method Parameters for Fulvestrant and Impurity Analysis
| Parameter | Method 1 | Method 2 tsijournals.com |
|---|---|---|
| Column | Not Specified | Normal phase cyano column (4.6 mm x 25 cm, 5 µm) |
| Mobile Phase | Gradient: Water-acetonitrile-methanol (41:32:27 v/v) and acetonitrile-methanol-water (49:41:10 v/v) | Isocratic: n-hexane and isopropyl alcohol (70:30 v/v) |
| Flow Rate | 2.0 mL/min | 1.5 mL/min |
| Detection Wavelength | 225 nm | 220 nm |
Ultra-Performance Liquid Chromatography (UPLC) Applications
Ultra-Performance Liquid Chromatography (UPLC) offers a more rapid and sensitive method for the analysis of this compound and other impurities. d-nb.info A stability-indicating UPLC method has been developed for the quantification of Fulvestrant in oil-based injections, which is capable of resolving all degradation impurities, including this compound. d-nb.info
This UPLC method employs an ACQUITY UPLC BEH Shield RP18 column (50 mm × 2.1 mm, 1.7-μm) with an isocratic mobile phase of water, acetonitrile, and methanol (B129727) (300:400:300 v/v/v) with the addition of orthophosphoric acid. d-nb.inforesearchgate.net The detection is performed at 220.0 nm with a flow rate of 0.3 mL/min, achieving a short run time of 6 minutes. d-nb.inforesearchgate.net The specificity of this method was confirmed by analyzing individual impurities, including this compound, at a known concentration. d-nb.info
Table 2: UPLC Method Parameters for Fulvestrant and Impurity Analysis
| Parameter | Details d-nb.inforesearchgate.net |
|---|---|
| Column | ACQUITY UPLC BEH Shield RP18 (50 mm × 2.1 mm, 1.7-μm) |
| Mobile Phase | Isocratic: Water, acetonitrile, and methanol (300:400:300 v/v/v) with 1.0 mL orthophosphoric acid |
| Flow Rate | 0.3 mL/min |
| Detection Wavelength | 220.0 nm (PDA-UV detector) |
| Run Time | 6 minutes |
Spectroscopic Characterization (e.g., Mass Spectrometry, NMR) for Structure Elucidation
Spectroscopic techniques are crucial for the structural elucidation of this compound. veeprho.com Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are standard methods used to confirm the molecular structure.
Suppliers of this compound typically provide comprehensive characterization data, which includes Mass Spectrometry (LC-MS), Proton NMR (¹H NMR), and other spectroscopic analyses like FT-IR. veeprho.comchemicea.com For more detailed structural confirmation, advanced NMR techniques such as ¹³C NMR, COSY, and HMBC may be available upon request. veeprho.comveeprho.com The structure of Fulvestrant, and by extension its derivatives like this compound, has been verified using ¹H-NMR and ESI-MS. researchgate.net
Table 3: Spectroscopic Data for this compound
| Technique | Information Provided | Source |
|---|---|---|
| Mass Spectrometry (LC-MS) | Confirms structure and provides molecular weight. | veeprho.comchemicea.com |
| Proton NMR (¹H NMR) | Confirms structure by showing proton environments. | veeprho.comchemicea.com |
| Carbon-13 NMR (¹³C NMR) | Provides information on the carbon skeleton, available on request. | veeprho.comveeprho.com |
| Infrared Spectroscopy (FT-IR) | Identifies functional groups present in the molecule. | veeprho.com |
Assessment of Purity and Impurity Profiling
The assessment of purity and impurity profiling of this compound is critical for its use as a reference standard in pharmaceutical quality control. clearsynth.comsynthinkchemicals.com this compound is itself a known impurity of Fulvestrant, designated as Fulvestrant EP Impurity F. allmpus.comsynthinkchemicals.com
HPLC is the standard technique for determining the purity of this compound. allmpus.com Purity levels are reported on Certificates of Analysis (CoA), with one source indicating a purity of 94.83% and another reporting over 95%. allmpus.com
Impurity profiling involves the identification and quantification of all impurities present in a drug substance. d-nb.info For Fulvestrant, this includes monitoring levels of this compound and other degradation products. google.comgoogle.com Stability studies of Fulvestrant formulations often measure the levels of this compound to assess degradation. google.com For instance, in some stability tests, the total impurities were kept below 1%, with individual impurities like this compound below 0.2%. google.com
Implications of 6 Keto Fulvestrant in Pharmaceutical Research and Development
Role as a Reference Standard or Impurity in Fulvestrant (B1683766) Quality Control
6-Keto-fulvestrant is recognized as a key impurity in the synthesis and degradation of fulvestrant. synthinkchemicals.compharmaffiliates.com As such, its presence and quantity must be carefully monitored to ensure the purity, safety, and efficacy of the final fulvestrant drug product. researchgate.net To facilitate this, this compound is utilized as a reference standard in analytical testing. synthinkchemicals.comguidetopharmacology.org
Pharmaceutical manufacturers and quality control laboratories employ this compound, often designated as "Fulvestrant Impurity F" or "Fulvestrant EP Impurity F," to develop and validate analytical methods, such as high-performance liquid chromatography (HPLC), for the accurate identification and quantification of impurities in fulvestrant active pharmaceutical ingredient (API) and finished drug products. researchgate.netnih.gov The availability of a well-characterized this compound reference standard is crucial for meeting the stringent requirements of regulatory bodies like the European Pharmacopoeia (EP) and the United States Pharmacopeia (USP). nih.govyoutube.com
The table below summarizes the key identifiers for this compound:
| Identifier | Value |
| Chemical Name | (7α,17β)-7-[9-[(4,4,5,5,5-pentafluoropentyl)sulfinyl]nonyl]-3,17β-dihydroxyestra-1,3,5(10)-trien-6-one |
| Synonyms | 6-Keto Fulvestrant, Fulvestrant Impurity F, Fulvestrant EP Impurity F |
| Molecular Formula | C₃₂H₄₅F₅O₄S |
| Molecular Weight | 620.75 g/mol |
This data is compiled from multiple sources. allmpus.comusp.org
Contribution to Understanding Fulvestrant's Metabolic Fate
While not always explicitly identified as a major circulating metabolite in all studies, the formation of ketone metabolites of fulvestrant through oxidation is a recognized metabolic pathway. nih.gov The presence of this compound as a potential metabolite provides valuable insight into the specific sites of oxidative metabolism on the fulvestrant molecule. By studying the formation of this compound, researchers can better understand the enzymatic processes involved in fulvestrant's breakdown in the body. This knowledge is critical for predicting potential metabolic drug interactions and understanding inter-individual variability in drug response.
The primary metabolic pathways of fulvestrant are summarized below:
| Metabolic Pathway | Description |
| Oxidation | Introduction of oxygen atoms, leading to the formation of metabolites such as ketones. |
| Aromatic Hydroxylation | Addition of hydroxyl groups to the aromatic ring of the steroid nucleus. |
| Conjugation | Attachment of glucuronic acid or sulfate (B86663) groups to make the molecule more water-soluble for excretion. |
| Sulfoxide Oxidation | Oxidation of the sulfur atom in the side chain. |
This table summarizes general metabolic pathways for fulvestrant. guidetopharmacology.orgnih.gov
Potential for Further Exploration as a Distinct Pharmacological Agent
While the pharmacological activities of some fulvestrant metabolites have been investigated, there is a notable lack of specific research into the distinct pharmacological profile of this compound. For instance, studies have shown that the 17-keto metabolite of fulvestrant possesses antiestrogenic activity, albeit at a lower potency than the parent compound. nih.gov However, similar dedicated studies on the biological effects of this compound are not extensively reported in the current scientific literature.
Given its structural similarity to fulvestrant, a potent selective estrogen receptor degrader (SERD), it is plausible that this compound could retain some affinity for the estrogen receptor or exhibit other biological activities. selleckchem.com However, without specific in vitro or in vivo studies to determine its binding affinity, antagonist or agonist effects, and potential for estrogen receptor degradation, its pharmacological potential remains speculative.
Therefore, the exploration of this compound as a distinct pharmacological agent represents a potential area for future research. Such studies would be necessary to determine if it has any therapeutic potential in its own right or if its primary significance remains as a biomarker of fulvestrant metabolism and an essential tool for quality control.
Future Research Directions
Deeper Elucidation of Stereochemical Properties and Activity
The biological activity of steroidal compounds is intrinsically linked to their three-dimensional structure. For fulvestrant (B1683766), the specific stereochemistry at the 7α and 17β positions is critical for its potent antiestrogenic effects. The 17β-hydroxyl group, in particular, plays a crucial role in the binding of the ligand to the estrogen receptor (ER), forming a key hydrogen bond with the histidine residue (His524) in the ligand-binding domain. rsc.orgnih.govnih.gov This interaction is essential for anchoring the molecule within the receptor and eliciting its downstream effects.
A comparative study of the different stereoisomers of 6-Keto-fulvestrant would be highly informative. This would involve the synthesis of the 7β-epimer of this compound and a comparison of its biological activity with the naturally occurring 7α-isomer. Such studies have been conducted for other estradiol (B170435) derivatives and have revealed that the stereochemistry at the C-7 position significantly impacts receptor binding and biological activity. researchgate.net For instance, in the development of fulvestrant, the 1,6-conjugate addition to an estra-4,6-diene-3-one resulted in a mixture of 7α- and 7β-epimers. newdrugapprovals.org A thorough investigation into the stereochemical purity and the biological activity of each epimer of this compound is a critical next step.
Table 1: Key Stereochemical Features and Their Known Importance in Estrogen Receptor Binding
| Stereochemical Feature | Importance in Fulvestrant | Potential Impact of 6-Keto Group |
| 7α-side chain | Crucial for pure antiestrogenic activity by disrupting ER dimerization and promoting degradation. acs.org | May alter the orientation and flexibility of the side chain, potentially modulating its interaction with the receptor surface. |
| 17β-hydroxyl group | Forms a critical hydrogen bond with His524 in the ER ligand-binding domain, anchoring the molecule. rsc.orgnih.govnih.gov | The 6-keto group is unlikely to directly interfere with this interaction, but conformational changes in the steroid core could indirectly affect its positioning. |
| Sulfoxide diastereomers | Fulvestrant is a mixture of two active diastereomers. mdpi.com | The relative stability and biological activity of the individual diastereomers of this compound may differ from those of fulvestrant. |
Advanced Preclinical Models for Comprehensive Activity Profiling
The in-depth characterization of the biological activity of this compound necessitates the use of advanced preclinical models that can accurately recapitulate the complexity of human breast cancer. While traditional cell line models provide valuable initial insights, more sophisticated systems are required for a comprehensive activity profile. Patient-derived xenograft (PDX) models and tumor organoids have emerged as powerful tools in this regard. inotiv.comnih.govaacrjournals.orgfrontiersin.orgscielo.org.mxresearchgate.netnih.gov
PDX models, which involve the implantation of patient tumor tissue into immunodeficient mice, have been shown to retain the histopathological and genetic characteristics of the original tumor. inotiv.comnih.gov These models have been instrumental in evaluating the efficacy of fulvestrant and in studying mechanisms of resistance. nih.govsemanticscholar.orgfda.govfda.gov Future studies should leverage a panel of well-characterized, fulvestrant-sensitive and -resistant PDX models to assess the antitumor activity of this compound. This would provide crucial information on its efficacy in different breast cancer subtypes and in the context of acquired resistance to the parent drug.
Tumor organoids, three-dimensional cultures derived from patient tumors, offer another layer of sophistication for preclinical drug testing. aacrjournals.orgfrontiersin.orgscielo.org.mxresearchgate.net These models can be used for higher-throughput screening and to investigate the direct effects of compounds on tumor cells in a more physiologically relevant microenvironment. aacrjournals.orgscielo.org.mx The activity of this compound could be profiled in a diverse library of breast cancer organoids, including those with known mutations in the estrogen receptor gene (ESR1), which are a common mechanism of resistance to endocrine therapies. fda.gov This approach would allow for a detailed analysis of the compound's ability to inhibit proliferation, induce apoptosis, and modulate estrogen receptor signaling in a personalized medicine context.
Table 2: Application of Advanced Preclinical Models for this compound Profiling
| Preclinical Model | Key Advantages | Proposed Application for this compound |
| Patient-Derived Xenografts (PDXs) | - Preserve original tumor heterogeneity and architecture. - Clinically relevant for efficacy and resistance studies. inotiv.comnih.gov | - Evaluate in vivo antitumor activity across different breast cancer subtypes. - Assess efficacy in fulvestrant-resistant PDX models. nih.govfda.gov |
| Tumor Organoids | - Allow for high-throughput drug screening. - Maintain cell-cell interactions and 3D structure. - Can be derived from individual patients for personalized medicine approaches. aacrjournals.orgfrontiersin.orgscielo.org.mx | - Profile antiproliferative and pro-apoptotic activity in a large panel of organoids. - Investigate activity in organoids with specific resistance mechanisms (e.g., ESR1 mutations). |
Novel Synthetic Strategies for Analogue Development Based on 6-Keto Scaffold
The 6-keto group in the steroid B-ring represents a versatile chemical handle for the synthesis of novel analogues. The development of new synthetic strategies based on the this compound scaffold could lead to the discovery of compounds with improved pharmacological properties, such as enhanced potency, better oral bioavailability, or a modified side-effect profile.
The synthesis of various 7α-substituted estradiol derivatives has been shown to proceed through a 6-keto intermediate. nih.govnih.gov This involves the alkylation at the C-7α position of a 6-keto estradiol derivative, followed by the removal of the 6-keto group. nih.gov This established synthetic route highlights the utility of the 6-keto group in accessing the C-7 position for modification. Future research could explore leaving the 6-keto group in the final molecule and instead focusing on modifying other parts of the structure, such as the 7α-side chain or the A-ring, to generate a library of this compound analogues.
For instance, modifications to the long alkylsulfinyl side chain at the 7α-position could be explored to enhance the compound's interaction with the estrogen receptor or to improve its pharmacokinetic properties. A fluorosulfate (B1228806) derivative of fulvestrant has been reported to show enhanced activity in down-regulating the estrogen receptor and improved oral availability in vivo. google.com Similar modifications could be applied to the this compound scaffold.
Furthermore, the 6-keto group itself could be used as a point of diversification. For example, it could be converted to other functional groups, such as a hydroxyl or an amino group, to explore new structure-activity relationships. The synthesis of B-ring expanded estradiol analogues has been achieved starting from 6-keto estradiol derivatives, leading to compounds with novel biological activities, including the ability to inhibit tubulin polymerization. nih.gov This demonstrates the potential of the 6-keto scaffold to serve as a template for generating structurally diverse molecules with potentially new mechanisms of action.
Table 3: Potential Synthetic Strategies for Analogue Development
| Synthetic Approach | Rationale | Potential Outcome |
| Modification of the 7α-side chain | The side chain is crucial for the antiestrogenic activity of fulvestrant. acs.org | Analogues with enhanced potency, altered receptor binding kinetics, or improved pharmacokinetic properties. |
| Functionalization of the A-ring | Substitutions on the A-ring of estrogens are known to modulate their activity. nih.govtandfonline.com | Compounds with altered selectivity for ERα versus ERβ or with additional pharmacological activities. |
| Derivatization of the 6-keto group | The ketone group is a versatile handle for chemical transformations. | Creation of a diverse library of analogues with potentially novel biological activities and mechanisms of action. nih.gov |
Q & A
Q. How should researchers handle discrepancies between preclinical and clinical efficacy of this compound?
- Methodological Answer : Perform meta-analyses of preclinical studies to identify confounding factors (e.g., dosing schedules, model systems). Use translational biomarkers (e.g., ER PET imaging) in early-phase trials to confirm target modulation. Collaborate with pharmacometrics teams to refine PK-PD models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
